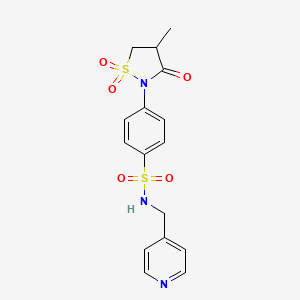

4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

Description

4-(4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a 3-oxoisothiazolidin-1,1-dioxide (sultam) ring and a pyridin-4-ylmethyl substituent. The sultam moiety is known for its metabolic stability and bioisosteric properties, often enhancing pharmacokinetic profiles in drug design .

Properties

IUPAC Name |

4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S2/c1-12-11-25(21,22)19(16(12)20)14-2-4-15(5-3-14)26(23,24)18-10-13-6-8-17-9-7-13/h2-9,12,18H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKGSLUVYFLRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the isothiazolidine ring. One common approach is to react a suitable isothiazolidine derivative with a pyridin-4-ylmethyl group under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: : The isothiazolidine ring can be reduced to form corresponding amines or alcohols.

Substitution: : The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Sulfonic acids or sulfonyl chlorides.

Reduction: : Amines or alcohols.

Substitution: : Various substituted pyridines or other heterocyclic compounds.

Scientific Research Applications

This compound has shown promising antibacterial properties, similar to other sulfonamide derivatives. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis, thereby exerting their antibacterial effects. Preliminary studies suggest that this compound may possess antimicrobial properties against various Gram-positive and Gram-negative bacteria.

Antibacterial Properties

Research indicates that compounds with similar structures have demonstrated efficacy against bacterial strains. The antibacterial mechanism primarily involves the inhibition of folate synthesis pathways, crucial for bacterial growth and replication.

Anticancer Potential

Emerging studies have highlighted the anticancer potential of isothiazolidinone derivatives. Compounds structurally related to this one have been shown to induce apoptosis in cancer cells and inhibit tumor growth across various cancer cell lines. This suggests that the compound could be evaluated for its therapeutic efficacy against specific cancers.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this class of compounds. Research indicates that they may modulate protein interactions involved in neurodegenerative diseases, potentially reducing neuroinflammation and promoting neuronal survival.

Case Studies and Research Findings

Table 1: Summary of Biological Studies on Related Compounds

| Study Reference | Compound | Biological Activity | Findings |

|---|---|---|---|

| Analog A | 4-Methyl Isothiazolidinone | Anticancer | Induced apoptosis in breast cancer cells |

| Analog B | 4-Methyl Isothiazolidinone | Neuroprotective | Reduced neuroinflammation in animal models |

| Analog C | 4-Methyl Isothiazolidinone | Antibacterial | Inhibited growth of Staphylococcus aureus |

Synthesis and Development

Several synthetic routes have been explored for the preparation of this compound, emphasizing its accessibility for research purposes. The synthesis typically involves multi-step organic reactions, which can be optimized for yield and purity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the core benzenesulfonamide-sultam framework but differ in substituents, influencing their physicochemical and biological properties:

Key Structural and Functional Differences

Sultam vs. Thiazolidinone Rings: The target compound’s sultam ring (1,1-dioxide) offers greater metabolic stability compared to the thioxo-thiazolidinone in ’s compound, which may undergo redox-related degradation . The 2-oxo-1,3-thiazolidin-3-yl carbonyl group in lacks the sulfone group, reducing electron-withdrawing effects and altering reactivity.

Substituent Impact on Solubility and Bioavailability: The pyridin-4-ylmethyl group in the target compound introduces polarity, likely improving aqueous solubility compared to the lipophilic piperidinylphenyl group in .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a sultam-containing benzenesulfonyl chloride with 4-(aminomethyl)pyridine, analogous to methods in (azide substitution) and (isocyanate coupling). In contrast, ’s complex pyrazole-thiazolidinone hybrid requires multi-step cyclization, increasing synthetic complexity.

Biological Activity

The compound 4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide , also known by various identifiers such as CID 11226572, is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 524.6 g/mol. The structure features a benzenesulfonamide moiety linked to an isothiazolidinone ring and a pyridine group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C25H24N4O5S |

| Molecular Weight | 524.6 g/mol |

| IUPAC Name | This compound |

| CAS Number | 850321-32-3 |

This compound exhibits biological activity primarily through inhibition of specific enzymes, particularly carbonic anhydrases (CAs). CAs are critical in maintaining acid-base balance and are implicated in various physiological processes and diseases. The sulfonamide structure is known to interact with the active site of these enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and other ocular diseases.

Case Studies and Research Findings

-

Inhibition of Carbonic Anhydrase II :

- A study investigated the interactions of similar compounds with carbonic anhydrase II, revealing that modifications in the sulfonamide moiety can enhance binding affinity and selectivity for different isoforms of carbonic anhydrase . This suggests that the compound could be optimized for increased efficacy.

-

Pharmacokinetics :

- Research involving animal models demonstrated that the compound's metabolites were identified using HPLC-MS/MS techniques. Key metabolites included N-hydroxy derivatives, which were found to have distinct pharmacokinetic profiles . Understanding these profiles is crucial for determining the therapeutic window and safety.

- Antitumor Activity :

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase II |

| Metabolite Identification | N-hydroxy derivatives identified |

| Antitumor Potential | Induces apoptosis in cancer cell lines |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide?

Answer:

The compound is typically synthesized via multi-step organic reactions, including:

- Sulfonamide coupling : Reacting a benzenesulfonyl chloride derivative with a pyridinylmethylamine group under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .

- Isothiazolidinone ring formation : Cyclization of a thiol intermediate with a methyl-substituted oxirane under controlled pH and temperature .

Key considerations : - Solvent polarity and reaction time significantly impact yield (e.g., DMF vs. THF) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the sulfonamide moiety from byproducts .

Advanced: How can reaction path search methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

Answer:

Computational approaches like density functional theory (DFT) can predict reaction intermediates and transition states:

- Quantum chemical modeling : Identifies energetically favorable pathways for isothiazolidinone ring closure .

- Transition state analysis : Guides solvent selection (e.g., polar aprotic solvents stabilize charged intermediates) .

Methodology :

Use software (e.g., Gaussian, ORCA) to simulate reaction coordinates.

Validate predictions with small-scale experiments under varied conditions (temperature, solvent) .

Iterate using feedback from experimental yields and spectroscopic data (e.g., NMR, IR) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed vs. calculated mass for C₁₈H₁₈N₃O₅S₂) .

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., pyridinylmethyl CH₂ at δ ~4.5 ppm; sulfonamide SO₂ at ~125 ppm) .

- IR spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm⁻¹) .

Note : Purity must exceed 95% (HPLC, C18 column, acetonitrile/water mobile phase) for biological assays .

Advanced: How should researchers resolve contradictions in reported biological activity data for structurally related sulfonamides?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. A systematic approach includes:

Standardized assays : Replicate studies under controlled parameters (pH, temperature, cell lines) .

Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., unreacted starting materials) .

Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on isothiazolidinone) .

Example : If Compound A shows higher antimicrobial activity than Compound B, correlate this with electron-withdrawing groups enhancing sulfonamide reactivity .

Advanced: What experimental design strategies optimize reaction conditions for scaling up synthesis?

Answer:

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables:

- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 80°C, 10 mol% catalyst in DMF) .

Validation : Confirm robustness via triplicate runs and kinetic studies (e.g., in situ FTIR monitoring) .

Basic: What are the key challenges in characterizing the stereochemistry of this compound?

Answer:

- Chiral centers : The isothiazolidinone ring may exhibit axial chirality. Use:

Advanced: How can molecular docking studies predict the biological target interactions of this compound?

Answer:

Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) .

Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions .

Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with in vitro IC₅₀ data .

Example : A pyridinylmethyl group may enhance hydrophobic interactions with kinase ATP-binding sites .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.